molecular formula C24H22N4O4S B2542162 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313253-88-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2542162
CAS No.: 313253-88-2
M. Wt: 462.52
InChI Key: XSIZNRPVNAVKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a benzimidazole core linked to a phenyl ring substituted with a morpholinosulfonyl group. This structural motif combines hydrogen-bonding capabilities (via the amide and benzimidazole) with enhanced solubility and steric bulk from the morpholine sulfonate group.

The benzimidazole moiety is a common pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and kinase-inhibitory activities . The morpholinosulfonyl group may enhance solubility and target affinity compared to halogenated analogs .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c29-24(17-9-11-18(12-10-17)33(30,31)28-13-15-32-16-14-28)27-20-6-2-1-5-19(20)23-25-21-7-3-4-8-22(21)26-23/h1-12H,13-16H2,(H,25,26)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIZNRPVNAVKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenyl group through a coupling reaction. The morpholinosulfonyl group is then attached via sulfonylation. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, acids, or bases under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. Pathways involved may include inhibition of protein kinases, modulation of signal transduction, or interference with cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name / ID Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-(Morpholinosulfonyl) ~468.3 (estimated) Not reported Benzimidazole, benzamide, sulfonyl, morpholine
N-(2-Benzoimidazolylphenyl)-4-bromobenzamide 4-Bromo 392.25 Not reported Benzimidazole, benzamide, bromo
Compound 11 2-Methoxy ~438.4 272.2–273.4 Benzimidazole, benzamide, methoxy
Compound 14 2-Hydroxy ~410.4 >300 Benzimidazole, benzamide, hydroxy
(E)-N-(Benzimidazol-2-yl)-4-(3-bromobenzoylhydrazineylidene)benzamide 3-Bromobenzoylhydrazineylidene ~513.3 (estimated) Not reported Benzimidazole, benzamide, bromophenyl, hydrazine

Key Observations :

  • Substituent Polarity: The morpholinosulfonyl group in the target compound introduces higher polarity compared to bromo or methoxy substituents, likely improving aqueous solubility .
  • Thermal Stability : Hydroxy-substituted analogs (e.g., Compound 14) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding, whereas methoxy groups reduce thermal stability (e.g., Compound 11: 272–273°C) .
  • Steric Effects: The morpholinosulfonyl group’s bulk may influence binding pocket accessibility in biological targets compared to smaller substituents like bromo .

Physicochemical and Spectroscopic Characterization

  • Spectroscopy: All compounds are characterized via ¹H/¹³C NMR, HRMS, and IR. The target compound’s morpholinosulfonyl group would show distinct IR peaks for sulfonyl (∼1350–1150 cm⁻¹) and morpholine C-O-C (∼1250 cm⁻¹) .
  • pKa and Solubility: The brominated analog () has a predicted pKa of 11.22, while the morpholinosulfonyl group’s electron-withdrawing nature may lower the target compound’s pKa, enhancing ionization at physiological pH .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its synthesis, biological mechanisms, and related case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety, which is known for its biological activity, particularly against various cancer cell lines. The synthesis typically involves multiple steps:

  • Formation of the Benzimidazole Core : This is achieved through condensation reactions involving o-phenylenediamine and carboxylic acid derivatives.
  • Introduction of the Morpholine Ring : Nucleophilic substitution reactions introduce the morpholine group to the benzimidazole derivative.
  • Final Coupling : The morpholino-nitrobenzimidazole intermediate is coupled with a benzamide derivative to yield the final product.

The mechanism of action for this compound is primarily through the inhibition of key enzymes and pathways involved in cell proliferation. The benzimidazole component interacts with DNA and proteins, potentially leading to:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.
  • Generation of Reactive Oxygen Species (ROS) : The nitro groups within the compound can undergo redox reactions, leading to increased oxidative stress within cells, which may trigger cell death pathways.

Biological Activity and Case Studies

Recent studies have evaluated the biological activity of compounds related to this compound against various cancer cell lines.

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Type
8A5496.75 ± 0.192D
8HCC8276.26 ± 0.332D
8NCI-H3586.48 ± 0.112D
15A549Non-active-
15HCC8279.48 ± 1.153D

These results indicate that compounds derived from benzimidazole structures exhibit significant antitumor activity, particularly against lung cancer cell lines such as A549 and HCC827 .

Research Findings

Research has shown that derivatives of benzimidazole can effectively inhibit tumor growth through various mechanisms:

  • Antitumor Activity : Studies have demonstrated that certain benzimidazole derivatives can halt the proliferation of cancer cells in both two-dimensional (2D) and three-dimensional (3D) assays .
  • Selectivity Issues : While some compounds show potent activity against cancer cells, they also affect normal cells, indicating a need for further optimization to enhance selectivity and reduce potential side effects .

Q & A

Basic: What are the key steps in synthesizing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Coupling reactions : Benzimidazole and sulfonamide moieties are linked via amide bond formation using coupling agents like EDC/HOBt .
  • Catalyst optimization : Raney nickel is preferred over palladium on carbon (Pd/C) to avoid dehalogenation side reactions during hydrogenation .
  • Purification : Intermediates are purified via thin-layer chromatography (TLC) for rapid monitoring, followed by high-performance liquid chromatography (HPLC) or recrystallization for final isolation .

Basic: Which spectroscopic and analytical methods are used to confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate proton environments and carbon frameworks, respectively .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity .
  • X-ray crystallography : Resolves bond lengths, angles, and molecular conformation for structural certainty .

Advanced: How can reaction conditions be optimized to minimize by-products like dehalogenated compounds?

  • Catalyst substitution : Replace Pd/C with Raney nickel to suppress hydrodechlorination .
  • Solvent selection : Use water instead of ethanol for higher intermediate yields (e.g., 92% with Raney nickel) .
  • Temperature control : Maintain 45°C during cyclization to avoid incomplete reactions .

Advanced: What strategies address contradictory bioactivity data across studies?

  • Reproducibility assays : Repeat experiments with standardized protocols (e.g., fixed cell lines, consistent compound concentrations) .
  • Orthogonal validation : Use complementary assays (e.g., fluorescence-based GFP reporting and apoptosis markers) to confirm activity .
  • Batch consistency analysis : Compare HPLC purity profiles to rule out impurity-driven variability .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for the morpholinosulfonyl group?

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing morpholino with piperidine) .
  • Biological screening : Test analogs in kinase inhibition assays and cytotoxicity models (e.g., Caco-2 cells) .
  • Computational docking : Use Schrödinger Glide to predict binding interactions with targets like LasR or TP53 .

Basic: What are common impurities during synthesis, and how are they removed?

  • Dehalogenated by-products : Formed during hydrogenation; mitigated via catalyst optimization and removed via column chromatography .
  • Unreacted intermediates : Eliminated using gradient elution in HPLC .

Advanced: How to evaluate compound stability under different storage conditions?

  • HPLC stability studies : Monitor degradation over time at varying temperatures (4°C, 25°C) and pH levels (2–9) .
  • Mass spectrometry : Identify degradation products (e.g., sulfonamide hydrolysis) .

Advanced: What in vitro models are suitable for assessing anticancer activity?

  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., Caco-2 colon adenocarcinoma) .
  • Kinase inhibition profiling : Test against recombinant kinases (e.g., EGFR, VEGFR) via fluorescence polarization .
  • Apoptosis markers : Quantify caspase-3/7 activation or Annexin V staining .

Basic: What is the hypothesized role of the morpholinosulfonyl group in target binding?

  • Hydrogen bonding : The sulfonyl oxygen interacts with kinase active sites (e.g., ATP-binding pockets) .
  • Solubility enhancement : Morpholine improves aqueous solubility, aiding bioavailability .

Advanced: How to resolve discrepancies in reported enzyme inhibition potency?

  • Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. murine) and buffer conditions .
  • Competitive binding assays : Compare IC50 values using isothermal titration calorimetry (ITC) .
  • Structural analysis : Overlay X-ray structures with conflicting data to identify conformational differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.